molecular formula C10H14INO2 B14604414 2,2'-[(4-Iodophenyl)imino]diethanol CAS No. 60758-38-5

2,2'-[(4-Iodophenyl)imino]diethanol

Cat. No.: B14604414
CAS No.: 60758-38-5
M. Wt: 307.13 g/mol
InChI Key: DXLDMGUELRTYGV-UHFFFAOYSA-N
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Description

2,2'-[(4-Iodophenyl)imino]diethanol is an organic compound with the molecular formula C₁₀H₁₄INO₂ and a molecular weight of 307.13 g/mol . This iodophenyl-imino diethanol derivative is offered for research purposes and is for research use only . It is not intended for diagnostic, therapeutic, or any personal use. While specific biological or mechanistic studies on this exact compound are not extensively reported in the literature, its structure provides insights into its potential research value. The molecule features a diethanolamine group linked to a 4-iodophenyl ring. Structurally similar compounds, such as those based on a salicylaldehyde derivative and 4-iodoaniline, are of significant interest in organic and medicinal chemistry for their biological activities, which can include antibacterial, antifungal, and anticancer properties . Furthermore, the incorporation of an iodine atom on the phenyl ring makes this compound a valuable synthon (a building block for synthesis) for further chemical transformations, including metal-catalyzed cross-coupling reactions, which are fundamental to drug discovery and materials science. Researchers may investigate this compound as an intermediate in the synthesis of more complex molecules, such as Schiff base ligands or quinoxaline derivatives, which have applications in developing fluorescence sensors and non-linear optical materials . As with all research chemicals, proper safety protocols must be followed. Handling should only be performed by qualified personnel in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60758-38-5

Molecular Formula

C10H14INO2

Molecular Weight

307.13 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-iodoanilino]ethanol

InChI

InChI=1S/C10H14INO2/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2

InChI Key

DXLDMGUELRTYGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCO)CCO)I

Origin of Product

United States

Synthetic Methodologies for 2,2 4 Iodophenyl Imino Diethanol

Strategies for the Construction of N-Aryl-Diethanolamine Scaffolds

The core of synthesizing 2,2'-[(4-Iodophenyl)imino]diethanol lies in the formation of the C-N bond between the 4-iodophenyl moiety and the diethanolamine (B148213) nitrogen. Two principal cross-coupling methodologies have emerged as the most effective for constructing N-aryl-diethanolamine scaffolds: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Amination Reactions Involving Halogenated Anilines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for the formation of C-N bonds. numberanalytics.comlibretexts.org This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of this compound by reacting 4-iodoaniline (B139537) with diethanolamine. organic-chemistry.org

The generalized reaction is as follows:

Ar-X + H-N(R)2 → Ar-N(R)2 + H-X

In this specific synthesis, Ar-X is 4-iodoaniline and H-N(R)2 is diethanolamine. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos demonstrating significant efficacy in enhancing reaction efficiency and stabilizing the palladium catalyst. youtube.com

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine to the resulting Pd(II) complex followed by deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst. numberanalytics.comyoutube.com

Key components and their roles in the Buchwald-Hartwig amination for this synthesis are summarized in the table below.

ComponentFunctionExamples
Aryl Halide Provides the aryl group4-Iodoaniline, 4-Bromoaniline
Amine Provides the amino groupDiethanolamine
Palladium Precatalyst Source of the active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the catalyst, facilitates oxidative addition and reductive eliminationXPhos, SPhos, BrettPhos, BINAP acs.org
Base Deprotonates the amine, activates the catalystNaOtBu, K₃PO₄, Cs₂CO₃ libretexts.orgnih.gov
Solvent Dissolves reactants and catalystToluene, Dioxane, THF libretexts.org

Condensation and Alkylation Approaches

The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, presents an alternative and often more economical route to N-aryl-diethanolamines. wikipedia.orgorganic-chemistry.org Though traditionally requiring harsh reaction conditions, modern advancements, particularly the use of ligands, have enabled these reactions to proceed under milder conditions with a broader substrate scope. acs.orgnih.gov

The general Ullmann condensation for N-arylation is:

Ar-X + H-N(R)2 + Base → Ar-N(R)2 + Base·HX

For the synthesis of this compound, this involves the reaction of 4-iodoaniline with diethanolamine in the presence of a copper catalyst and a base. The reactivity of the aryl halide follows the order I > Br > Cl. wikipedia.org The mechanism is believed to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. acs.org

The development of various ligand systems, such as 1,10-phenanthroline (B135089) and N,N-dimethylglycine, has been instrumental in improving the efficiency and scope of the Ullmann reaction. acs.org These ligands facilitate the solubility of the copper catalyst and promote the key steps in the catalytic cycle.

A comparative overview of the key parameters for the Ullmann condensation is provided below.

ComponentFunctionExamples
Aryl Halide Provides the aryl group4-Iodoaniline
Amine Provides the amino groupDiethanolamine
Copper Catalyst Active catalytic speciesCuI, Cu₂O, Copper powder
Ligand Enhances catalyst activity and stability1,10-Phenanthroline, N,N-Dimethylglycine, Proline nih.gov
Base Neutralizes the generated acidK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent High-boiling polar solventsDMF, NMP, Pyridine

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound necessitates careful optimization of several reaction parameters.

For the Buchwald-Hartwig amination , the choice of the palladium precatalyst and ligand is paramount. While Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts, the selection of a bulky and electron-rich phosphine ligand, such as those from the Buchwald or Hartwig groups, is crucial for promoting the reaction with the sterically demanding diethanolamine. youtube.comnih.gov The base also plays a significant role; strong, non-nucleophilic bases like sodium tert-butoxide are often effective, but weaker bases like potassium phosphate (B84403) or cesium carbonate can be advantageous for substrates with base-sensitive functional groups. libretexts.org Reaction temperature and time are also critical; while some reactions proceed at room temperature, others may require heating to achieve a reasonable rate and yield.

In the context of the Ullmann condensation , catalyst and ligand selection are equally important. While traditional methods used stoichiometric amounts of copper powder at high temperatures, modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI, in combination with a ligand. organic-chemistry.orgnih.gov Ligands like L-proline and its derivatives have been shown to be particularly effective in promoting the N-arylation of amino alcohols. The choice of base and solvent is also critical, with inorganic bases like K₂CO₃ or Cs₂CO₃ and polar aprotic solvents like DMF or DMSO often providing the best results.

The following table summarizes key optimization parameters for both methods.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Loading Typically 0.5-2 mol% PdTypically 1-10 mol% Cu
Ligand Bulky, electron-rich phosphines (e.g., XPhos)Amino acids, 1,10-phenanthroline derivatives
Base Strong (NaOtBu) or weak (K₃PO₄, Cs₂CO₃)Inorganic bases (K₂CO₃, Cs₂CO₃)
Solvent Aprotic solvents (Toluene, Dioxane)Polar aprotic solvents (DMF, NMP)
Temperature Room temperature to ~110 °COften higher temperatures (100-200 °C), but milder with modern ligands

Purification Techniques for High-Purity N-(4-Iodophenyl)diethanolamine

Obtaining high-purity this compound is crucial for its subsequent use. The purification strategy typically involves a combination of techniques to remove unreacted starting materials, catalyst residues, and byproducts.

Initially, a work-up procedure is employed to remove the bulk of the inorganic salts and the catalyst. This often involves partitioning the reaction mixture between an organic solvent and an aqueous solution. For instance, in the case of a Buchwald-Hartwig reaction, filtration through a pad of silica (B1680970) gel or celite can help in removing the palladium catalyst.

The primary method for purifying the crude product is column chromatography on silica gel. A gradient elution system, typically using a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate), allows for the separation of the desired product from impurities.

Following chromatography, recrystallization is often employed to achieve high purity. The choice of solvent for recrystallization is critical and is determined empirically. A good solvent system will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor. Common solvents for recrystallizing N-aryl-diethanolamine derivatives include ethanol (B145695), isopropanol, or mixtures of ethyl acetate (B1210297) and hexanes. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Scalability Considerations for Research and Potential Industrial Applications

The transition from laboratory-scale synthesis to research-scale (grams) and potential industrial-scale (kilograms) production of this compound requires careful consideration of several factors.

For the Buchwald-Hartwig amination , the cost and toxicity of the palladium catalyst and phosphine ligands can be a significant hurdle for large-scale synthesis. acs.org However, the development of highly active catalysts allows for very low catalyst loadings (down to ppm levels in some cases), which can mitigate the cost. acs.org The use of air-stable precatalysts also simplifies handling on a larger scale. sigmaaldrich.com Process safety is another critical aspect, as some bases like sodium tert-butoxide are highly reactive. Standard Schlenk techniques and careful control of reaction parameters are essential for safe scale-up. sigmaaldrich.comsigmaaldrich.com

The Ullmann condensation is often considered more amenable to industrial scale-up due to the lower cost and toxicity of copper catalysts compared to palladium. acs.orgresearchgate.net However, the traditionally harsh reaction conditions (high temperatures and pressures) can pose engineering challenges. Modern ligand-assisted Ullmann reactions that proceed under milder conditions are therefore more attractive for industrial applications. acs.org The removal of copper residues from the final product is a critical quality control step in pharmaceutical applications.

The table below outlines key scalability considerations for both synthetic routes.

ConsiderationBuchwald-Hartwig AminationUllmann Condensation
Catalyst Cost High (Palladium and specialized ligands)Low (Copper salts)
Catalyst Removal Can be challenging to reduce to ppm levelsGenerally less problematic but still required
Reaction Conditions Often milder, but can require inert atmosphereTraditionally harsh, but milder with modern ligands
Reagent Handling Pyrophoric bases may require special handlingGenerally less hazardous reagents
Process Robustness Highly optimized systems can be very robustCan be sensitive to substrate and reaction conditions
Throughput High, due to high catalyst turnover numbersCan be lower due to longer reaction times

Advanced Spectroscopic and Spectrometric Characterization of N 4 Iodophenyl Diethanolamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy would be used to identify the different types of protons in the N-(4-Iodophenyl)diethanolamine molecule. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values to assign signals to the aromatic protons on the iodophenyl ring and the aliphatic protons of the diethanolamine (B148213) moiety. However, specific experimental data for these assignments are not available.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in N-(4-Iodophenyl)diethanolamine would produce a distinct signal, allowing for the characterization of the aromatic and aliphatic carbons. The chemical shift of the carbon atom directly bonded to the iodine would be of particular interest. Unfortunately, no experimental ¹³C NMR data for this compound could be located.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY spectra would reveal proton-proton coupling relationships, while HSQC would correlate directly bonded proton and carbon atoms. This detailed structural confirmation is not possible without the foundational 1D and 2D NMR experimental data.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-(4-Iodophenyl)diethanolamine, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol groups, C-N stretching of the amine, C-H stretches of the aromatic and aliphatic portions, and vibrations associated with the substituted benzene (B151609) ring. Specific peak frequencies and intensities from experimental data are required for a definitive analysis but are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.

The UV-Vis spectrum of N-(4-Iodophenyl)diethanolamine would reveal the wavelengths of maximum absorption (λmax), which are characteristic of its electronic structure. The analysis would focus on the π → π* transitions of the iodophenyl chromophore. The position and intensity of these absorption bands are influenced by the substitution on the aromatic ring and the auxochromic effect of the diethanolamine group. Without experimental spectra, a detailed discussion of its electronic absorption characteristics is not feasible.

Investigation of Substituent Effects on Electronic Transitions

The electronic absorption spectrum of an aromatic compound is significantly influenced by the nature of the substituents attached to the benzene ring. In the case of N-(4-Iodophenyl)diethanolamine, the chromophoric system is centered on the iodinated phenyl ring, which is further functionalized with a diethanolamine group. The interplay between the electron-donating diethanolamine moiety and the electron-withdrawing, yet polarizable, iodine atom dictates the characteristics of the UV-Vis absorption bands.

The diethanolamine group, acting as an auxochrome, is expected to cause a bathochromic shift (red shift) of the primary and secondary absorption bands of the benzene ring (the E and B bands) due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. This interaction facilitates π → π* transitions at lower energies (longer wavelengths).

Expected Electronic Transition Description Anticipated Wavelength Region
π → πTransition of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring, influenced by the diethanolamine and iodo substituents.250-350 nm
n → πTransition of a non-bonding electron (from the nitrogen or oxygen atoms of the diethanolamine group) to a π antibonding orbital of the aromatic ring. This transition is typically of lower intensity.300-400 nm

It is important to note that the solvent polarity can also play a significant role in the position and intensity of these absorption bands due to differential stabilization of the ground and excited states.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. For N-(4-Iodophenyl)diethanolamine (C10H14INO2), the molecular weight is 295.13 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak [M]+• at m/z 295.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments, with cleavage often occurring at bonds adjacent to heteroatoms or functional groups. chemguide.co.uklibretexts.org For N-(4-Iodophenyl)diethanolamine, several key fragmentation pathways can be proposed based on the general principles of mass spectrometry for amines, ethers, and halogenated aromatic compounds. chemguide.co.uklibretexts.org

A primary fragmentation event for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this molecule, this would lead to the loss of a CH2OH radical, resulting in a stable, resonance-stabilized cation. Another common pathway for alcohols is the loss of a water molecule. libretexts.org The presence of the iodine atom, a halogen, also directs fragmentation, with the possibility of losing the iodine radical or the entire iodophenyl group. chemguide.co.uk

Proposed Fragmentation Pathways for N-(4-Iodophenyl)diethanolamine:

Proposed Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Fragmentation Pathway
[C10H14INO2]+• (Molecular Ion)295Electron ionization of the parent molecule.
[C9H11INO]+264α-cleavage with loss of a •CH2OH radical.
[C8H8IN]+•231Loss of both ethanol (B145695) side chains.
[C6H4I]+•203Cleavage of the N-C(aryl) bond, loss of the diethanolamine group.
[C10H12IN]+•277Loss of a water molecule (H2O).
[I]+127Cleavage of the C-I bond.
[C10H14NO2]+168Loss of the iodine radical (•I).

It is crucial to emphasize that this fragmentation pattern is a theoretical proposition based on established chemical principles. chemguide.co.uklibretexts.org Experimental verification through high-resolution mass spectrometry would be necessary to confirm the exact fragmentation pathways and the relative abundances of the resulting ions. The isotopic pattern of iodine (100% 127I) would simplify the interpretation of the spectrum compared to compounds containing chlorine or bromine, which have significant natural isotopes. chemguide.co.uk

Theoretical and Computational Chemistry Studies of N 4 Iodophenyl Diethanolamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a method that allows for the accurate calculation of a molecule's properties, including its optimized geometry and vibrational frequencies. arxiv.orgscispace.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set, the bond lengths, bond angles, and dihedral angles of N-(4-Iodophenyl)diethanolamine are adjusted until the lowest energy conformation is found.

These calculations would reveal the precise spatial orientation of the iodophenyl group relative to the diethanolamine (B148213) moiety. Key parameters such as the C-I, C-N, C-C, C-O, and O-H bond lengths, as well as the bond angles around the central nitrogen atom and within the aromatic ring, would be determined. This optimized structure represents the molecule's most probable state and serves as the foundation for all subsequent property calculations. The electronic structure, including the distribution of electron density, is also elucidated through this process.

Table 1: Hypothetical Optimized Geometric Parameters for 2,2'-[(4-Iodophenyl)imino]diethanol (Calculated via DFT) (Note: This table is illustrative as specific literature data was not found in the search.)

Parameter Bond/Angle Value
Bond Length C-I ~2.10 Å
Bond Length C-N (aromatic) ~1.40 Å
Bond Length C-N (aliphatic) ~1.47 Å
Bond Length C-O ~1.43 Å
Bond Angle C-N-C (aliphatic) ~112°
Bond Angle C(aromatic)-N-C(aliphatic) ~118°

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will absorb infrared (IR) and Raman radiation, corresponding to specific bond stretches, bends, and twists.

Comparing the theoretically predicted vibrational spectrum with an experimentally recorded spectrum is a critical method for validating the accuracy of the computational model. A good correlation between the calculated and experimental frequencies confirms that the optimized geometry is a true representation of the molecule. Each calculated frequency can be assigned to a specific vibrational mode, aiding in the interpretation of the experimental spectrum. For N-(4-Iodophenyl)diethanolamine, key vibrational modes would include the N-H stretch (if protonated), O-H stretches of the ethanol (B145695) arms, C-H stretches of the aromatic and aliphatic parts, C-N stretching, and the characteristic vibrations of the iodinated benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). reddit.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. wuxibiology.com The energies of these orbitals, E_HOMO and E_LUMO, and the energy gap between them (ΔE = E_LUMO - E_HOMO) are crucial parameters determined through DFT calculations. researchgate.netbiomedres.us

For N-(4-Iodophenyl)diethanolamine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the diethanolamine nitrogen and the iodophenyl ring, which can donate electron density. The LUMO, conversely, would be distributed over areas that can accept electrons. The calculated energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative as specific literature data was not found in the search.)

Orbital Energy (eV)
HOMO -5.8
LUMO -0.9

The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A large energy gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. wuxibiology.com The analysis of the HOMO-LUMO gap for N-(4-Iodophenyl)diethanolamine would provide insight into its tendency to participate in chemical reactions. The spatial distribution of the HOMO and LUMO also indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface.

Different colors on an MEP map represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green represents areas of neutral potential. researchgate.net

For N-(4-Iodophenyl)diethanolamine, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl groups and potentially the nitrogen atom, identifying them as nucleophilic centers. Positive potential (blue) would likely be found around the hydrogen atoms of the hydroxyl groups and potentially on the iodine atom due to the phenomenon of a "sigma-hole," making these sites electrophilic. This visual representation is invaluable for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital (a Lewis-type or "donor" NBO) to an adjacent empty or partially filled anti-bonding or Rydberg orbital (a non-Lewis or "acceptor" NBO). The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. wisc.edu

In the this compound molecule, several key interactions are expected:

Lone Pair Delocalization: The nitrogen atom of the amino group and the oxygen atoms of the two ethanol groups possess lone pairs (n). These lone pairs can delocalize into the anti-bonding orbitals (σ) of adjacent C-C, C-H, and C-N bonds, as well as into the π anti-bonding orbitals of the iodophenyl ring.

π-System Interactions: The π electrons of the aromatic ring can interact with the σ* orbitals of the substituent groups.

Influence of Iodine: The iodine atom, being a large and polarizable halogen, influences the electronic structure. Its lone pairs can participate in hyperconjugative interactions, and the C-I bond's orbitals (σ and σ*) are key players in delocalization events.

These intramolecular charge transfers lead to a delocalization of electron density away from the Lewis structure, which stabilizes the molecule. The most significant interactions are typically those involving the lone pairs on the nitrogen and oxygen atoms donating into the π* system of the phenyl ring. This n → π* interaction is a classic example of charge delocalization that influences the molecule's electronic spectrum and reactivity. acadpubl.eu

Below is a representative table illustrating the types of major hyperconjugative interactions and their expected stabilization energies (E(2)) that would be identified through an NBO analysis of this compound.

Table 1: Representative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
n(N)π(CAryl-CAryl)~5-10Lone pair donation to aromatic ring
n(O)σ(C-C)~1-3Hyperconjugation in ethanol side chain
n(O)σ(C-N)~0.5-2Hyperconjugation involving the amino group
π(CAryl-CAryl)σ(C-I)~2-5Ring interaction with C-I anti-bond
n(I)σ*(CAryl-CAryl)~1-4Iodine lone pair delocalization

Prediction of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative framework for understanding and predicting the reactivity of a molecule as a whole. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.netresearchgate.net

Ionization Potential (I) and Electron Affinity (A) : According to Koopman's theorem, these can be approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a higher propensity to accept electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap results in greater hardness, indicating lower reactivity and higher kinetic stability. researchgate.netresearchgate.net

Global Softness (S) : The reciprocal of hardness (S = 1 / η), it quantifies the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electrophile. researchgate.net

The following table presents illustrative values for the global chemical reactivity descriptors of this compound, as would be predicted from DFT calculations.

Table 2: Predicted Global Chemical Reactivity Descriptors for this compound.
ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--5.80
LUMO EnergyELUMO--0.95
Energy GapΔEELUMO - EHOMO4.85
Ionization PotentialI-EHOMO5.80
Electron AffinityA-ELUMO0.95
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.375
Chemical Hardnessη(ELUMO - EHOMO) / 22.425
Global SoftnessS1 / η0.412
Electrophilicity Indexωμ² / (2η)2.348

Molecular Dynamics Simulations for Conformational Flexibility in Different Phases

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and dynamics. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape in different environments, such as the gas phase versus in solution.

The conformational flexibility of this molecule is primarily determined by the rotation around several key single bonds:

The CAryl-N bond, which governs the orientation of the diethanolamine group relative to the iodophenyl ring.

The C-N and C-C bonds within the two hydroxyethyl (B10761427) side chains.

The C-O bonds and the rotation of the terminal hydroxyl (-OH) groups.

In the Gas Phase: In an isolated environment (gas phase), the molecule's conformation is governed solely by intramolecular forces. MD simulations would likely show that the molecule adopts a more extended conformation to minimize steric clashes between the bulky iodophenyl group and the flexible ethanol side chains. Intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom might occur, leading to specific, stable folded structures.

In Solution: The presence of a solvent dramatically alters conformational preferences.

In a polar protic solvent (e.g., water): The solvent molecules will compete for hydrogen bonding with the hydroxyl groups and the nitrogen atom. This can disrupt intramolecular hydrogen bonds in favor of stronger intermolecular interactions with the solvent. The flexible side chains would likely be more extended and solvated by water molecules.

In a non-polar solvent (e.g., hexane): The tendency for intramolecular hydrogen bonding would be enhanced, as there are no solvent molecules to compete. This would favor more compact or folded conformations compared to those seen in the gas phase or in polar solvents.

MD simulations can track the evolution of key dihedral angles over time and generate plots of potential energy surfaces, allowing for the identification of the most stable, low-energy conformers in each phase. This information is critical for understanding how the molecule's shape, and therefore its function and interactions with other molecules, changes in different chemical environments.

Coordination Chemistry of N 4 Iodophenyl Diethanolamine

Exploration of the Ligating Properties of the Diethanolamine (B148213) Moiety

The diethanolamine portion of the molecule is the primary site for metal coordination. The nitrogen atom and the two hydroxyl groups can act as donor atoms, making the ligand potentially tridentate. These flexible pro-ligands can bond to metals in numerous ways, existing in various forms depending on the basicity of the conditions. nih.gov They can be singly, doubly, or triply protonated, in addition to their completely deprotonated forms. nih.gov The ability of the diethanolamine moiety to chelate to a metal center, forming stable five-membered rings, is a key feature of its ligating behavior. The presence of the bulky 4-iodophenyl group can sterically influence the approach of metal ions and the resulting coordination geometry.

Synthesis and Characterization of Metal Complexes with N-(4-Iodophenyl)diethanolamine

The synthesis of metal complexes with N-(4-Iodophenyl)diethanolamine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the nature of the resulting complex. For instance, the synthesis of various metal complexes with ligands containing N,O-donor atoms has been achieved through condensation reactions in methanolic solutions. researchgate.net

Characterization of these complexes is crucial to understanding their structure and properties. A suite of analytical techniques is employed for this purpose:

FT-IR Spectroscopy: This technique helps identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H, O-H, and C-N bonds upon complexation.

UV-Vis Spectroscopy: Electronic transitions within the complex, including d-d transitions in the metal center, provide information about the coordination geometry. researchgate.netmdpi.com

NMR Spectroscopy: 1H and 13C NMR spectroscopy can elucidate the structure of the complex in solution, confirming the binding of the ligand to the metal. core.ac.uknih.gov

Mass Spectrometry: This technique confirms the molecular weight of the complex. researchgate.net

A general synthetic route for metal complexes of N-(4-Iodophenyl)diethanolamine can be proposed based on established methods for similar ligands. nih.gov An ethanolic solution of the N-(4-Iodophenyl)diethanolamine ligand would be mixed with an ethanolic solution of the desired metal salt in a specific molar ratio, often 1:2 (metal:ligand). nih.gov The mixture is then typically refluxed for a period, after which the resulting crystalline precipitate is filtered, washed, and dried. nih.gov

Metal Ion Typical Precursor Salt Potential Molar Ratio (Metal:Ligand) Potential Solvent
Copper(II)Copper(II) acetate (B1210297)1:2Ethanol (B145695)
Nickel(II)Nickel(II) acetate1:2Ethanol
Zinc(II)Zinc(II) acetate dihydrate1:2Ethanol
Cadmium(II)Cadmium(II) acetate1:2Ethanol
Vanadyl(IV)Vanadyl sulfate1:1 or 1:2Methanol/Ethanol

Investigation of Coordination Modes, Geometries, and Metal-Ligand Bonding

N-(4-Iodophenyl)diethanolamine can exhibit various coordination modes depending on the metal ion, the reaction conditions, and the stoichiometry. The most common coordination is as a tridentate N,O,O-donor ligand, where the nitrogen atom and both deprotonated hydroxyl groups bind to the metal center. This often leads to the formation of octahedral or distorted octahedral geometries when two ligand molecules coordinate to a single metal ion. nih.gov

The geometry of a coordination complex is largely determined by the coordination number of the central metal atom. youtube.com

Coordination Number 4: Can result in either tetrahedral or square planar geometries. youtube.comlibretexts.org

Coordination Number 5: Can lead to trigonal bipyramidal or square pyramidal geometries. youtube.comlibretexts.org

Coordination Number 6: Most commonly results in an octahedral geometry. youtube.comlibretexts.org

Influence of the 4-Iodophenyl Substituent on Complex Stability and Reactivity

The 4-iodophenyl group on the nitrogen atom exerts a significant electronic and steric influence on the resulting metal complexes.

Steric Effects: The bulky nature of the 4-iodophenyl group can create steric hindrance around the metal center. This can influence the coordination number and geometry of the complex, potentially favoring lower coordination numbers or distorted geometries to accommodate the bulky substituent. dalalinstitute.com This steric hindrance can also affect the reactivity of the complex, for example, by hindering the approach of other molecules to the metal center.

Research on related compounds has shown that the reactivity of aryl halides can be influenced by substituents. For instance, in SN1 reactions of aryl halides, the stability of the resulting carbocation is a key factor in determining the reaction rate. learncbse.in While not a direct analogy, this highlights how substituents on an aromatic ring can influence chemical properties.

Design and Synthesis of Multimetallic Systems and Metal-Organic Frameworks

The bifunctional nature of N-(4-Iodophenyl)diethanolamine, with its diethanolamine chelating unit and the reactive iodo-functionalized phenyl ring, makes it a promising building block for the construction of more complex architectures like multimetallic systems and metal-organic frameworks (MOFs).

The diethanolamine moiety can coordinate to one metal center, while the iodo group on the phenyl ring can participate in further reactions, such as cross-coupling reactions, to link to other metal-ligand fragments. This could lead to the formation of discrete multimetallic molecules or extended one-, two-, or three-dimensional MOFs. The synthesis of such systems would likely involve a stepwise approach, first forming the initial metal complex with N-(4-Iodophenyl)diethanolamine and then using the iodo-functionality for subsequent linking reactions.

The design of these materials could allow for the tuning of properties such as porosity, catalytic activity, and magnetic behavior by carefully selecting the metal ions and the linking strategies. The use of ditopic ligands to create coordination polymers and MOFs is a well-established field, with examples of ligands containing terminal amino groups participating in both coordination and hydrogen bonding to reinforce the crystal lattice. mdpi.com

Table of Compound Names

Systematic Name Common Name/Abbreviation
2,2'-[(4-Iodophenyl)imino]diethanolN-(4-Iodophenyl)diethanolamine
Ethanol-
Methanol-
Copper(II) acetate-
Nickel(II) acetate-
Zinc(II) acetate dihydrate-
Cadmium(II) acetate-
Vanadyl sulfate-

Applications in Catalysis and Chemical Transformations

Evaluation as Ligands in Transition Metal-Catalyzed Reactions

The diethanolamine (B148213) backbone of 2,2'-[(4-Iodophenyl)imino]diethanol makes it a potential tridentate ligand for transition metals, coordinating through the nitrogen atom and the two hydroxyl groups. Such N,O,O-tridentate ligands are known to form stable complexes with a variety of transition metals, which can then act as catalysts in a range of organic transformations. While direct catalytic applications of this compound are not extensively documented, the behavior of analogous N-aryl diethanolamine and other N-functionalized ligands provides insights into its potential.

For instance, palladium complexes bearing N-heterocyclic carbene and phosphine (B1218219) ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions in aqueous media unipd.it. The diethanolamine moiety in this compound could similarly be used to create a specific coordination environment around a metal center, influencing the selectivity and efficiency of the catalytic process. Furthermore, N-arylureas have been demonstrated to be effective ligands for palladium-catalyzed heteroannulation reactions, outperforming traditional phosphine ligands in certain cases nih.gov. This suggests that the N-aryl group in this compound could play a crucial role in modulating the catalytic activity of a metal center.

The synthesis of arylamines and N-heterocycles through direct catalytic nitrogenation using dinitrogen (N₂) is another area where transition metal catalysis is pivotal nih.gov. The design of effective ligands is critical for the success of these transformations. The structural motifs present in this compound could be beneficial in stabilizing the metal complexes involved in such challenging catalytic cycles.

Investigation as Amino Modifiers in Radical Polymerization and Cross-Linking Processes

Tertiary amines are known to act as accelerators or co-initiators in radical polymerization processes, particularly in the context of redox-initiated systems. The nitrogen atom in this compound can potentially participate in the generation of free radicals, thereby influencing the rate and extent of polymerization. A review of the synthesis and applications of diethanolamine and its derivatives highlights their use in polymerization reactions researchgate.net. For example, diethanolamine derivatives have been incorporated into polymers to modify their properties, acting as emulsifying agents or contributing to the hardness of the final material researchgate.net.

While specific studies on this compound as a modifier in radical polymerization are not prominent, the general reactivity of diethanolamine derivatives suggests its potential in this field. The presence of the bulky iodophenyl group could introduce specific steric effects, potentially leading to polymers with unique architectures and properties.

Exploration in Specific Organic Reactions (e.g., C-H Activation, Condensation Reactions)

The iodophenyl group in this compound opens up possibilities for its involvement in a variety of organic reactions where iodine plays a catalytic role. Molecular iodine itself is a versatile catalyst for numerous transformations, including cycloadditions and esterifications nih.gov. The iodine atom in an organic molecule can exhibit Lewis acidic properties, activating substrates for subsequent reactions.

Iodine and its compounds are also effective mediators in oxidative coupling reactions, providing an alternative to transition metal catalysts thieme-connect.com. These reactions often involve the formation of C-N, C-O, and C-C bonds researchgate.net. The 4-iodophenyl moiety of the target compound could potentially participate in such oxidative processes.

Furthermore, the development of novel quinazolinone derivatives with insecticidal activity has involved condensation reactions where an amino group reacts with an aldehyde acs.org. The imino-diethanol functionality of this compound could potentially be explored in similar condensation reactions to synthesize new heterocyclic compounds with interesting biological or material properties.

Mechanistic Studies of Catalytic Cycles and Reaction Intermediates

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. For reactions involving this compound, mechanistic studies would likely focus on several key aspects.

If used as a ligand in transition metal catalysis, studies would investigate the coordination mode of the ligand, the stability of the resulting metal complex, and the electronic and steric effects of the ligand on the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination).

In the context of iodine-catalyzed reactions, mechanistic investigations would aim to elucidate the mode of activation. Proposed mechanisms for iodine catalysis include Brønsted acid catalysis by in situ generated HI, Lewis acid or halogen-bond activation, and catalysis by an iodonium(I) species nih.gov. Computational studies have provided evidence for the role of halogen bonding in organocatalysis nih.gov.

The study of hypervalent iodine compounds as catalysts has also gained significant attention rsc.orgrsc.org. These compounds can act as environmentally friendly alternatives to heavy metal catalysts in various oxidative transformations. Mechanistic studies in this area often focus on the in-situ generation of the active hypervalent iodine species and their role in the catalytic cycle rsc.org.

Impact of the Iodine Substituent on Catalytic Performance

The iodine substituent is arguably the most influential feature of this compound in a catalytic context. Its impact can be multifaceted, affecting the molecule's electronic properties, its ability to form non-covalent interactions, and its potential to act as a leaving group or a site for further functionalization.

A key aspect of the iodine atom's influence is its ability to participate in halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a Lewis base nih.govnih.gov. This interaction is directional and its strength can be tuned, making it a valuable tool in catalyst design nih.gov. For example, halogen bonding has been used to assemble supramolecular catalysts for hydroboration reactions chemistryviews.org. The iodine atom in this compound can act as a halogen bond donor, potentially influencing the orientation of substrates in a catalytic reaction and thereby enhancing selectivity. Diaryliodonium salts, which feature a hypervalent iodine atom, have been established as powerful halogen-bond donors in Lewis acid catalysis beilstein-journals.org.

The electronic effect of the iodine substituent can also be significant. While halogens are deactivating in electrophilic aromatic substitution, they are ortho-, para-directing. The electron-withdrawing nature of the iodine can influence the acidity of the hydroxyl protons and the basicity of the nitrogen atom in the diethanolamine moiety, which in turn can affect its coordination properties and catalytic activity. Studies on the substituent effects on the properties of related molecules, such as N-nitrosoaminophenol derivatives, demonstrate the importance of such electronic modulation researchmap.jp.

The following table summarizes the key structural features of this compound and their potential implications for its catalytic applications.

Structural FeaturePotential Catalytic Role
Diethanolamine Backbone Tridentate (N,O,O) ligand for transition metals.
Tertiary Amine Base catalyst, accelerator in polymerization.
Hydroxyl Groups Coordination to metal centers, hydrogen bonding interactions.
4-Iodophenyl Group Site for halogen bonding, electronic modulation of the ligand.
Iodine Atom Halogen bond donor, Lewis acidic center, potential leaving group.

Advanced Functional Materials and Sensing Applications

Investigation of Optoelectronic Properties and Solvatochromism

The optoelectronic properties of organic molecules are intrinsically linked to their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In 2,2'-[(4-Iodophenyl)imino]diethanol, the presence of the iodophenyl group is expected to significantly influence these properties. The iodine atom, being a heavy halogen, can participate in charge transfer interactions and affect the intramolecular charge distribution.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key indicator of a molecule's response to its environment's polarity. While specific studies on the solvatochromism of this compound are not extensively documented, the behavior of analogous iodinated aromatic compounds and other Schiff bases provides valuable insights. For instance, iodine itself is known to exhibit solvatochromism, with its color varying in different solvents due to interactions with the solvent molecules that alter its orbital energies. chemeducator.org This phenomenon is also observed in more complex organic molecules where changes in solvent polarity can lead to shifts in absorption and emission spectra. nih.gov It is anticipated that this compound would exhibit positive solvatochromism, where an increase in solvent polarity would lead to a red shift (a shift to longer wavelengths) in its absorption spectrum. This is due to the differential solvation of the ground and excited states of the molecule.

The diethanolamine (B148213) group, with its lone pairs on the nitrogen and oxygen atoms, can also contribute to the solvatochromic behavior through specific hydrogen bonding interactions with protic solvents. The interplay between the electronic effects of the iodophenyl group and the solvation effects around the diethanolamine moiety makes this compound an interesting subject for further photophysical studies.

Table 1: Expected Solvatochromic Shifts of this compound in Various Solvents

SolventPolarity (ET(30) in kcal/mol)Expected λmax Shift
n-Hexane31.0Blue-shifted
Toluene33.9-
Dichloromethane40.7Red-shifted
Acetone42.2Red-shifted
Ethanol (B145695)51.9Significantly red-shifted
Water63.1Most red-shifted

Note: This table is predictive and based on the general behavior of similar compounds.

Potential for Development as Chemosensors for Specific Ions or Molecules

Chemosensors are molecules designed to detect and signal the presence of specific chemical species, often through a change in color or fluorescence. The structure of this compound incorporates key features that are advantageous for chemosensor design. The diethanolamine portion of the molecule provides a flexible binding pocket with multiple coordination sites (nitrogen and two hydroxyl groups) that can selectively bind to metal ions. mdpi.com The binding of a metal ion would likely alter the electronic properties of the molecule, leading to a detectable spectroscopic response.

For example, the coordination of a metal ion to the diethanolamine group could modulate the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response. This principle is widely used in the design of fluorescent chemosensors. nih.govnih.gov The iodophenyl group can also play a role in the sensing mechanism. The heavy atom effect of iodine can enhance intersystem crossing, potentially leading to phosphorescence, which can be modulated upon ion binding.

Furthermore, the imine linkage is susceptible to hydrolysis, which can be catalyzed by certain metal ions or changes in pH. This hydrolytic cleavage would lead to the formation of 4-iodoaniline (B139537) and 2,2'-iminodiethanol, a reaction that could be monitored spectroscopically to detect the presence of the catalyst. This makes the compound a potential candidate for a chemodosimeter, a type of sensor that undergoes an irreversible chemical reaction with the analyte.

Table 2: Potential Ions and Molecules for Detection by this compound-based Chemosensors

Target AnalytePotential Sensing MechanismExpected Spectroscopic Change
Transition Metal Ions (e.g., Cu²⁺, Zn²⁺)Chelation with diethanolamine moietyChange in absorption or fluorescence spectrum
Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺)Coordination and heavy atom effectsQuenching or enhancement of fluorescence
Protons (pH sensing)Protonation of nitrogen and hydroxyl groupsShift in absorption spectrum (color change)
Specific AnionsInteraction with the iodophenyl group (halogen bonding)Modulation of fluorescence

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for participating in self-assembly processes to form ordered supramolecular structures. The key interactions that could drive the self-assembly of this molecule include:

Halogen Bonding: The iodine atom on the phenyl ring can act as a halogen bond donor, forming directional interactions with halogen bond acceptors such as Lewis bases. This type of interaction is increasingly being used to construct complex supramolecular architectures.

Hydrogen Bonding: The diethanolamine moiety contains both hydrogen bond donors (the hydroxyl groups) and acceptors (the nitrogen and oxygen atoms), allowing for the formation of extensive hydrogen-bonded networks.

π-π Stacking: The aromatic phenyl rings can stack on top of each other through π-π interactions, contributing to the stability of the assembled structure.

The combination of these non-covalent interactions could lead to the formation of various supramolecular structures, such as gels, liquid crystals, or crystalline solids with interesting material properties. chemrxiv.orgnih.gov For instance, the directional nature of halogen and hydrogen bonds could be exploited to create one-dimensional chains or two-dimensional sheets, which could then further assemble into three-dimensional materials. odu.edu The self-assembly process could also be influenced by external stimuli, such as solvent, temperature, or the presence of guest molecules, making these materials potentially responsive and "smart."

Design and Synthesis of Fluorescent Derivatives for Luminescence-Based Applications

The inherent, though likely weak, fluorescence of this compound can be significantly enhanced and tuned through chemical modification to create novel fluorescent probes. The synthesis of fluorescent derivatives would typically involve attaching a known fluorophore to the core structure of the molecule. There are several synthetic strategies that could be employed:

Modification of the Diethanolamine Group: The hydroxyl groups of the diethanolamine moiety can be esterified or etherified with fluorescent carboxylic acids or alcohols, respectively. For example, coupling with a coumarin (B35378) or fluorescein (B123965) derivative would yield a highly fluorescent molecule. mdpi.com

Substitution on the Aromatic Ring: While the iodine is a key feature, it could potentially be replaced through cross-coupling reactions to introduce a fluorescent substituent. Alternatively, other positions on the phenyl ring could be functionalized.

Reaction at the Imine Bond: The imine bond itself could be part of a larger conjugated system that includes a fluorophore.

The resulting fluorescent derivatives could have a wide range of applications. They could be used as probes in biological imaging, where the diethanolamine group might target specific cellular compartments or bind to certain biomolecules. mdpi.com They could also be used as emitters in organic light-emitting diodes (OLEDs) or as active components in fluorescent sensors with improved sensitivity and selectivity. nih.gov The design of such derivatives would focus on optimizing their photophysical properties, such as quantum yield, Stokes shift, and photostability, for specific applications. nih.gov

Future Research Directions and Perspectives

Synergistic Integration of Computational and Experimental Approaches

A foundational future direction lies in the integrated use of computational modeling and experimental validation to build a comprehensive understanding of 2,2'-[(4-Iodophenyl)imino]diethanol. Theoretical methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and reactivity. nih.govnih.gov Such calculations can predict the geometric parameters, vibrational frequencies, and NMR chemical shifts, which can then be rigorously compared with experimental data from X-ray crystallography, FT-IR, and NMR spectroscopy.

Time-dependent DFT (TD-DFT) can be employed to predict the compound's photophysical properties, such as its UV-visible absorption spectrum and potential for luminescence, which is crucial for applications in optical materials. researchgate.net This predictive power allows for the in silico screening of derivatives before committing to synthetic work. For instance, computational studies can model how different metal ions would coordinate with the ligand, predicting the stability and electronic properties of the resulting complexes. nih.gov This synergy between theory and experiment accelerates the discovery process, enabling a more rational design of molecules and materials. rsc.org

Table 1: Proposed Integrated Research Plan

Research QuestionComputational MethodExperimental TechniqueDesired Outcome
What is the stable 3D conformation and electronic structure?DFT OptimizationX-ray Crystallography, NMR, UV-VisAccurate molecular geometry, bond lengths/angles, and electronic properties.
How does it interact with metal ions?DFT ModelingIsothermal Titration CalorimetryPrediction and confirmation of coordination modes and binding affinities.
What are its photophysical properties?TD-DFTFluorescence SpectroscopyUnderstanding of excitation energies and emission behavior for optical uses.
What is the mechanism of its potential catalytic activity in a complex?DFT (Transition State)Kinetic Studies, In-situ Spec.Elucidation of reaction pathways and optimization of catalytic performance.

Development of Novel Synthetic Routes

The advancement of research into this compound and its derivatives hinges on the availability of efficient and scalable synthetic methods.

Conventional Synthesis: The traditional approach to synthesizing N-aryl diethanolamines involves the reaction of the primary aromatic amine (4-iodoaniline) with two equivalents of ethylene (B1197577) oxide. wikipedia.orggoogle.com While effective, this method can sometimes lead to a mixture of products, including the mono-alkoxylated species and polyethylene (B3416737) glycol byproducts, requiring extensive purification.

Novel Synthetic Strategies: Future research should focus on developing more sophisticated and "green" synthetic methodologies.

One-Pot Reductive Amination: A promising alternative is a one-pot reaction involving 4-iodoaniline (B139537) and a 2-hydroxyacetaldehyde derivative, followed by reductive amination. This approach offers better control and can lead to higher yields of the desired product. nih.gov

Catalytic Routes: The use of transition-metal catalysis for the N-arylation of diethanolamine (B148213) with 4-iodohalides represents another advanced route. Buchwald-Hartwig or Ullmann-type coupling reactions could provide a versatile platform for synthesizing a wide range of N-aryl diethanolamine derivatives under relatively mild conditions.

Flow Chemistry: For industrial-scale production, developing a continuous flow process would offer significant advantages in terms of safety, efficiency, and product consistency over traditional batch processing.

Table 2: Comparison of Synthetic Routes

MethodPrecursorsAdvantagesPotential Challenges
Conventional 4-iodoaniline, Ethylene OxideUses readily available bulk chemicals. wikipedia.orgLack of selectivity, potential for byproducts.
Reductive Amination 4-iodoaniline, 2-hydroxyacetaldehydeHigh selectivity, one-pot procedure. nih.govAvailability of the aldehyde precursor.
Catalytic Cross-Coupling Diethanolamine, 1,4-diiodobenzeneHigh functional group tolerance, modularity.Catalyst cost, removal of metal residues.

Expansion into New Areas of Coordination Chemistry and Materials Science

The N,O,O-tridentate nature of the diethanolamine scaffold makes this compound an exceptionally promising ligand for creating novel coordination compounds. nih.gov The N-aryl substituent can significantly modulate the ligand's electronic properties, influencing the stability, reactivity, and physical characteristics of its metal complexes.

Future research should explore the coordination of this ligand with a wide range of metal ions:

Transition Metals (3d): Complexes with metals like copper, cobalt, and nickel could exhibit interesting catalytic properties or be explored as single-molecule magnets (SMMs), a field where amino-polyalcohol ligands have shown considerable promise. nih.gov

Lanthanides (4f): The formation of lanthanide complexes is attractive for developing luminescent materials, where the iodophenyl group could act as an "antenna" to sensitize the metal's emission.

Main Group and Group 4 Metals: Coordination with metals like titanium or zirconium could yield precursors for materials science applications, such as catalysts for polymerization. nih.gov

The iodine atom is a particularly intriguing feature. It can serve as a halogen bond donor, enabling the programmed self-assembly of complexes into predictable supramolecular architectures. mdpi.com Furthermore, the carbon-iodine bond is a versatile reactive handle for post-synthetic modification via established cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing the ligand to be integrated into larger, more complex polymeric or multi-metallic structures. This opens the door to designing advanced materials such as metal-organic frameworks (MOFs) or functional polymers with tailored electronic or magnetic properties.

Exploration of Structure-Function Relationships for Tailored Applications

A systematic investigation into the structure-function relationships of this compound and its derivatives is crucial for designing molecules for specific applications. nih.govescholarship.org By methodically altering the chemical structure and observing the resulting changes in function, a clear understanding of the key molecular drivers of performance can be established.

A focused research program could involve synthesizing a library of analogous compounds where the iodo-substituent is replaced by other groups with varying electronic (electron-donating vs. electron-withdrawing) and steric properties.

Table 3: Hypothetical Structure-Function Relationship Study

Structural ModificationProperty to InvestigatePotential Application
Vary halogen (F, Cl, Br, I) at para-positionHalogen bonding strength, ligand field strength in metal complexes.Crystal engineering, tuning magnetic anisotropy.
Introduce alkyl/alkoxy groups at ortho/meta positionsSolubility, steric hindrance around the metal center.Improving catalytic selectivity and processability.
Replace phenyl with other aromatic systems (e.g., naphthyl)Photophysical properties (absorption/emission wavelengths), π-stacking interactions.Organic light-emitting diodes (OLEDs), sensors.
Functionalize via the iodine (e.g., Suzuki coupling)Ability to form polymers or attach to surfaces.Functional materials, heterogeneous catalysts.

By correlating these structural changes with functional outputs—such as the catalytic efficiency of their metal complexes, the magnetic behavior of coordination polymers, or their inherent biological activity—researchers can develop predictive models. This knowledge will enable the rational, "bottom-up" design of new N-aryl diethanolamine-based compounds tailored for high performance in fields ranging from catalysis and molecular magnetism to medicinal chemistry. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2,2'-[(4-Iodophenyl)imino]diethanol, and how can reaction conditions be optimized?

The compound is synthesized via iodination of precursor amines. A typical procedure involves reacting 2,2′-(phenylimino)diethanol with hydrogen peroxide (H₂O₂) and a room-temperature ionic liquid (RTIL) at 50°C . Optimization may involve adjusting stoichiometry, reaction time, or solvent systems. For example, ethanol reflux is commonly used for similar Schiff base syntheses, as seen in the preparation of 4-{[(4-iodophenyl)imino]methyl}phenol . Yields can be improved by controlling oxidant equivalents and using catalysts to minimize side products like over-iodinated derivatives.

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • ¹H NMR : Peaks for ethanolamine protons appear in the δ 3.16–3.29 ppm range (splitting patterns depend on symmetry), while aromatic protons from the iodophenyl group resonate near δ 7–8 ppm .
  • ¹³C NMR : The iodine-bearing aromatic carbon typically shows a signal at ~140 ppm, with ethanolamine carbons in the δ 50–60 ppm range .
  • FT-IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C-O (1050–1150 cm⁻¹) confirm the structure.

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Heavy atoms like iodine cause significant X-ray absorption, complicating data collection. Using high-flux synchrotron sources or longer exposure times improves signal-to-noise ratios. SHELXL (via the SHELX suite) is recommended for refinement due to its robustness in handling heavy-atom effects and twinning . For disordered ethanol groups, constraints (e.g., DFIX) can stabilize refinement.

Q. How do solvent polarity and temperature impact the compound’s tautomeric equilibrium?

The imino group can exhibit keto-enol tautomerism. In polar solvents (e.g., DMSO), the enol form is stabilized via hydrogen bonding, observed as split NMR peaks for hydroxyl protons. Variable-temperature NMR (e.g., 25–80°C) reveals coalescence temperatures, providing kinetic parameters for tautomer interconversion . Computational studies (DFT) using Gaussian or ORCA can model solvent effects on equilibrium constants.

Q. What strategies mitigate toxicity risks during handling?

While direct toxicity data for this compound is limited, structurally similar diethanolamine derivatives (e.g., 2,2'-(ethyleendioxy)diethanol) show low acute toxicity (LD₀ > 2000 mg/kg in rats). Precautions include:

  • Using fume hoods to avoid inhalation.
  • Substituting less toxic solvents (e.g., ethanol instead of DMF) in synthetic steps .
  • Monitoring for byproducts like iodinated aromatic amines, which may exhibit higher toxicity.

Data Contradiction and Resolution

Q. Discrepancies in reported synthetic yields: How can reproducibility be improved?

Variations in yields (e.g., 60–85%) often stem from trace moisture or oxygen sensitivity. For example, H₂O₂ decomposition in RTILs requires strict anhydrous conditions . Reproducibility can be enhanced by:

  • Standardizing purification (e.g., column chromatography vs. recrystallization).
  • Reporting detailed reaction parameters (e.g., stirring rate, exact RTIL composition).

Q. Conflicting NMR assignments for aromatic protons: What analytical approaches resolve this?

DEPT-135 and HSQC experiments distinguish proton environments. For ambiguous signals, NOESY can identify spatial proximity between iodine and adjacent protons. Comparing data with analogs (e.g., 2,2'-(4-aminophenylimino)diethanol, δ 6.5–7.5 ppm) helps validate assignments .

Methodological Recommendations

  • Synthetic Scale-Up : Replace H₂O₂ with safer oxidants (e.g., Oxone®) to reduce decomposition risks.
  • Crystallography : Use Cu-Kα radiation to exploit iodine’s anomalous scattering for phase determination .
  • Toxicity Screening : Employ in vitro assays (e.g., Ames test) for mutagenicity profiling, given the aryl iodide moiety’s potential reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.